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molecular formula C7H6F2N2O3 B1426718 5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid CAS No. 1174323-38-6

5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid

Cat. No. B1426718
M. Wt: 204.13 g/mol
InChI Key: PBJZKVWVDFJTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029367B2

Procedure details

Potassium tert-butoxide (4.25 g, 37.84 mmol) is added to a solution of 5-chloropyrazine-2-carboxylic acid (1.00 g, 6.31 mmol) and difluoroethanol (2.59 g, 31.54 mmol) in DMF (20 mL) and the mixture is heated at 100° C. for 2 hours. The reaction is cooled to room temperature and stirred overnight under nitrogen. The reaction is quenched with 1 M HCl (30 mL) and extracted with ethyl acetate (3 times). The combined organic layers are dried over sodium sulfate, filtered, and concentrated to give the crude product. The crude product is purified by silica gel flash chromatography, eluting with a gradient of 0.5% to 10% methanol in dichloromethane and azeotroped with xylenes to remove residual DMF to give the title product (1.18 g, 91%). ES/MS (m/e): 205.0 (M+1).
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
difluoroethanol
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
CC(C)([O-:4])C.[K+].Cl[C:8]1[N:9]=[CH:10][C:11]([C:14]([OH:16])=[O:15])=[N:12][CH:13]=1.[F:17][C:18]([F:21])(O)[CH3:19]>CN(C=O)C>[F:17][CH:18]([F:21])[CH2:19][O:4][C:8]1[N:9]=[CH:10][C:11]([C:14]([OH:16])=[O:15])=[N:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)O
Name
difluoroethanol
Quantity
2.59 g
Type
reactant
Smiles
FC(C)(O)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred overnight under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with 1 M HCl (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0.5% to 10% methanol in dichloromethane
CUSTOM
Type
CUSTOM
Details
azeotroped with xylenes
CUSTOM
Type
CUSTOM
Details
to remove residual DMF

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(COC=1N=CC(=NC1)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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